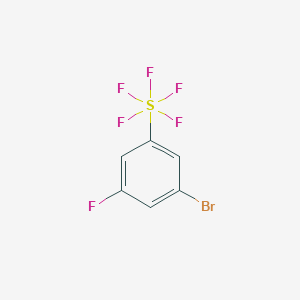

3-Fluoro-5-(pentafluorosulfur)bromobenzene

Description

Properties

IUPAC Name |

(3-bromo-5-fluorophenyl)-pentafluoro-λ6-sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF6S/c7-4-1-5(8)3-6(2-4)14(9,10,11,12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAHHGWOEZHLCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 3 Fluoro 5 Pentafluorosulfur Bromobenzene

Reactivity of the Aryl Bromine Moiety

The carbon-bromine bond in 3-Fluoro-5-(pentafluorosulfur)bromobenzene is a key site for a variety of synthetic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi, Heck, Sonogashira)

The bromine atom of this compound serves as a versatile handle for numerous palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the pentafluorosulfur and fluorine substituents enhances the electrophilicity of the carbon atom attached to the bromine, making it a good substrate for oxidative addition to a low-valent palladium catalyst, which is the initial step in many cross-coupling catalytic cycles.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a biaryl linkage. For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would yield a substituted biphenyl. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base.

Stille Coupling: In a Stille coupling, the coupling partner is an organotin compound. This reaction is known for its tolerance of a wide range of functional groups.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent. These reactions are often highly efficient and selective.

Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. The presence of the electron-withdrawing groups on the aromatic ring of this compound is expected to facilitate this transformation.

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, leading to the synthesis of substituted alkynes. researchgate.netwikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. researchgate.netwikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.net

A representative table of expected products from these cross-coupling reactions is provided below:

| Cross-Coupling Reaction | Coupling Partner | Expected Product Structure |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | 3-Aryl-5-fluoro-1-(pentafluorosulfur)benzene |

| Stille | Organostannane (R-SnBu₃) | 3-Substituted-5-fluoro-1-(pentafluorosulfur)benzene |

| Negishi | Organozinc (R-ZnX) | 3-Substituted-5-fluoro-1-(pentafluorosulfur)benzene |

| Heck | Alkene (CH₂=CHR) | 3-(Alkenyl)-5-fluoro-1-(pentafluorosulfur)benzene |

| Sonogashira | Terminal Alkyne (HC≡CR) | 3-(Alkynyl)-5-fluoro-1-(pentafluorosulfur)benzene |

Halogen-Metal Exchange and Grignard Reagent Formation

The bromine atom in this compound can undergo halogen-metal exchange, a reaction that replaces the bromine with a metal, typically lithium or magnesium. This transformation generates a highly reactive organometallic intermediate that can then be reacted with various electrophiles.

Lithium-Halogen Exchange: Treatment of this compound with an organolithium reagent, such as n-butyllithium, at low temperatures is expected to result in a rapid exchange of the bromine atom for a lithium atom. chemrxiv.orgwikipedia.orgharvard.eduresearchgate.net The resulting aryllithium species is a potent nucleophile and can be used to form new carbon-carbon or carbon-heteroatom bonds by reaction with a wide range of electrophiles.

Grignard Reagent Formation: The corresponding Grignard reagent can be prepared by reacting this compound with magnesium metal. libretexts.org The formation of Grignard reagents from aryl bromides is a well-established process. The resulting organomagnesium compound is a strong base and nucleophile, useful for reactions with carbonyl compounds and other electrophiles.

The table below illustrates the expected products from these reactions followed by quenching with an electrophile.

| Reaction | Reagent | Intermediate | Electrophile (E+) | Final Product |

| Lithium-Halogen Exchange | n-BuLi | 3-Fluoro-5-(pentafluorosulfur)phenyllithium | CO₂ then H⁺ | 3-Fluoro-5-(pentafluorosulfur)benzoic acid |

| Grignard Formation | Mg | 3-Fluoro-5-(pentafluorosulfur)phenylmagnesium bromide | Formaldehyde (HCHO) then H⁺ | (3-Fluoro-5-(pentafluorosulfur)phenyl)methanol |

Nucleophilic Aromatic Substitution (SNAr) on the Bromine Site

While less common for aryl bromides compared to activated aryl fluorides or chlorides, under certain conditions, the bromine atom in this compound could potentially be displaced by a strong nucleophile via a nucleophilic aromatic substitution (SNAr) mechanism. The presence of the strongly electron-withdrawing SF5 and fluorine groups would be necessary to activate the ring sufficiently for such a reaction to occur. This reactivity is generally less favorable than SNAr at the fluorine position due to the better leaving group ability of fluoride (B91410) in SNAr reactions.

Reactivity of the Aryl Fluorine Moiety

The fluorine atom in this compound is also a site of significant reactivity, primarily through nucleophilic aromatic substitution and its influence on directed ortho metalation.

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution due to the presence of the powerful electron-withdrawing pentafluorosulfur group in the para position. A similar compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, has been shown to undergo SNAr reactions with various nucleophiles, where the fluorine atom is displaced. nih.govacs.orgbeilstein-journals.orgresearchgate.netnih.govnih.gov It is expected that this compound would exhibit analogous reactivity.

In these reactions, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a Meisenheimer complex, which is stabilized by the electron-withdrawing SF5 group. Subsequent loss of the fluoride leaving group yields the substituted product. A variety of nucleophiles, including alkoxides, thiolates, and amines, can be employed.

The following table summarizes the expected SNAr reactions based on the reactivity of the analogous nitro compound. nih.govbeilstein-journals.orgresearchgate.net

| Nucleophile (Nu-H) | Base | Solvent | Expected Product |

| Methanol (B129727) (MeOH) | KOH | MeOH | 3-Methoxy-5-(pentafluorosulfur)bromobenzene |

| Phenol (B47542) (PhOH) | K₂CO₃ | DMF | 3-Phenoxy-5-(pentafluorosulfur)bromobenzene |

| Thiophenol (PhSH) | K₂CO₃ | DMF | 3-(Phenylthio)-5-(pentafluorosulfur)bromobenzene |

| Morpholine | K₂CO₃ | DMF | 4-(3-Bromo-5-(pentafluorosulfur)phenyl)morpholine |

Directed Ortho Metalation (DoM) Effects on Fluorine Reactivity

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. beilstein-journals.orgresearchgate.netorganic-chemistry.orgbaranlab.orguwindsor.ca In the context of this compound, both the fluorine and the pentafluorosulfur group can act as directing metalation groups (DMGs). However, the SF5 group is considered a relatively weak directing group for ortho-lithiation. nih.gov The fluorine atom, in conjunction with the strong inductive effect of the SF5 group, can direct deprotonation to the adjacent ortho position (C2).

The reaction typically involves a strong lithium amide base, such as lithium tetramethylpiperidide (LiTMP), at low temperatures. The resulting ortho-lithiated species can then be trapped with an electrophile to introduce a new substituent at the C2 position. It is crucial to maintain low temperatures during these reactions, as lithiated pentafluorosulfanyl arenes can be unstable and lead to the formation of aryne intermediates at temperatures as low as -40 °C. nih.gov The bromo substituent is generally compatible with these reaction conditions. nih.gov

The table below outlines the expected outcome of a DoM reaction on this compound.

| Directing Group | Base | Electrophile (E+) | Expected Product |

| Fluorine | LiTMP | Trimethylsilyl chloride (TMSCl) | 2-Bromo-6-fluoro-4-(pentafluorosulfur)-1-(trimethylsilyl)benzene |

Reactivity and Stability of the Pentafluorosulfur (SF5) Group

The pentafluorosulfanyl (SF5) group is characterized by a remarkable combination of high thermal and chemical stability. rowansci.com This stability is primarily attributed to the strong, inert sulfur-fluorine bonds. rowansci.com Consequently, the SF5 moiety is robust and can endure a wide range of reaction conditions. researchgate.net However, the stability of the entire molecule can be influenced by the carbon-sulfur (C-S) bond, which is weaker than a carbon-carbon bond and can be a point of thermal decomposition. mdpi.com Despite its general stability, the SF5 group can undergo transformation under specific conditions, such as nucleophile-induced elimination when positioned beta to an electron-withdrawing group. beilstein-journals.org

The pentafluorosulfanyl group exerts a profound influence on the reactivity of the aromatic ring to which it is attached. As one of the most potent electron-withdrawing groups, it strongly deactivates the aromatic ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution (SNAr). rowansci.comtandfonline.com The strong activating effect for nucleophilic attack is a defining characteristic. For instance, studies on analogous SF5-substituted nitrobenzenes have shown that the SF5 group activates the ring for Vicarious Nucleophilic Substitution (VNS) more effectively than even trifluoromethyl (CF3) or cyano (CN) groups. tandfonline.com This enhanced reactivity results in a proclivity for SF5-containing arenes to undergo displacement reactions. researchgate.net

The reactivity of the SF5 group is governed by a combination of strong electronic and significant steric effects.

Electronic Effects: The SF5 group is one of the most electronegative substituents used in organic chemistry. rowansci.com Its electron-withdrawing capability surpasses that of the well-known trifluoromethyl (CF3) group, as evidenced by its larger Hammett constants (σ_m = 0.61, σ_p = 0.68). nih.gov This powerful effect is primarily due to a large inductive contribution (σI), with a minor resonance component. researchgate.net This strong electron withdrawal significantly alters the electronic properties of the host molecule. rowansci.com

Steric Effects: The SF5 group also imparts considerable steric bulk. researchgate.net Its van der Waals volume is intermediate, larger than a CF3 group but smaller than a tert-butyl group. nih.gov This steric demand is significant enough to encumber rotational freedom around bonds and can play a crucial role in directing the stereochemistry and regioselectivity of reactions. researchgate.netnih.gov

The following table summarizes the key electronic and steric parameters of the SF5 group in comparison to other common substituents.

| Property | SF5 Group | CF3 Group | tert-Butyl (t-Bu) Group |

| Hammett Constant (σ_p) | 0.68 nih.gov | 0.53 nih.gov | -0.20 |

| Hammett Constant (σ_m) | 0.61 nih.gov | 0.43 nih.gov | -0.10 |

| Electronegativity (Pauling Scale) | 3.65 researchgate.net | 3.36 researchgate.net | 2.55 (Carbon) |

| Lipophilicity (Hansch, π) | 1.23 nih.gov | 0.88 nih.gov | 1.98 |

| Volume (ų) | 55.4 nih.gov | 34.6 nih.gov | 76.9 nih.gov |

Table 1: Comparison of Electronic and Steric Properties of Selected Substituents.

While the SF5 group is noted for its high stability, the sulfur center is not entirely inert. rowansci.com Research on related aliphatic SF5 compounds has demonstrated that the group can be susceptible to decomposition under certain aqueous conditions. For example, one study showed that an SF5-substituted muconolactone (B1205914) was unstable in water or aqueous base, undergoing a gradual disappearance of the SF5 signal, suggesting a reaction involving the addition of water and subsequent elimination of HF and SF4. beilstein-journals.org Furthermore, nucleophile-induced elimination of the SF5 group can occur when it is situated in a position that is beta to another electron-withdrawing group. beilstein-journals.org These findings indicate that direct transformations at the sulfur center, though not common, are possible under specific substrate and reagent conditions.

Chemo-, Regio-, and Stereoselectivity in Multifunctionalized Arenes

The presence of multiple, electronically distinct substituents on the benzene (B151609) ring of this compound necessitates careful consideration of selectivity in its chemical transformations. Studies on the closely related analogue, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, provide significant insight into the expected chemo- and regioselectivity. nih.govnih.gov

Chemoselectivity: The reactivity of this class of compounds is highly dependent on the reaction conditions.

In nucleophilic aromatic substitution (SNAr) reactions, the fluorine atom is selectively displaced by various oxygen, sulfur, and nitrogen nucleophiles, leaving the nitro (and by extension, the SF5) group intact. nih.govnih.gov

Conversely, under Vicarious Nucleophilic Substitution (VNS) conditions, which involve strong nucleophiles and a strong base, the fluorine atom remains on the ring. Instead, substitution of a hydrogen atom occurs, demonstrating a switch in chemoselectivity based on the reaction type. nih.gov

Regioselectivity: In VNS reactions performed on 3-fluoro-5-nitro-1-(pentafluorosulfur)benzene, substitution is highly regioselective. The incoming nucleophile adds to the position ortho to the strongly activating nitro group and meta to the SF5 group. nih.govnih.gov The presence of the fluorine substituent was observed to increase the regioselectivity of these reactions compared to analogues lacking the fluorine atom, an effect attributed to the additional steric hindrance posed by the fluorine. nih.gov

Reaction Kinetics and Thermodynamic Studies of Key Transformations

Detailed quantitative kinetic and thermodynamic data for specific transformations of this compound are not extensively documented in the surveyed literature. However, qualitative and comparative kinetic information can be inferred from related systems.

In competitive Vicarious Nucleophilic Substitution (VNS) reactions, it was determined that the pentafluorosulfanyl group activates nitrobenzenes more strongly than trifluoromethyl or cyano groups. tandfonline.com This implies that the rate of VNS reactions would be faster for SF5-substituted arenes compared to their CF3-substituted counterparts. tandfonline.com While absolute rate constants are not provided, this relative reactivity highlights the powerful activating nature of the SF5 group.

For more detailed mechanistic understanding, computational studies are often employed. Density Functional Theory (DFT) calculations, for example, have been used to elucidate the radical mechanism for the synthesis of arylsulfur pentafluorides, suggesting that similar computational approaches could provide valuable kinetic and thermodynamic insights into the reactions of this compound. researchgate.net

Derivatization and Functionalization Strategies for Complex Molecular Architectures

Elaboration of the Halogenated Centers for Carbon-Carbon Bond Formation

The bromine atom in 3-Fluoro-5-(pentafluorosulfur)bromobenzene serves as a versatile handle for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the SF₅ group is anticipated to enhance the reactivity of the C-Br bond towards oxidative addition to a low-valent palladium catalyst, a key step in many cross-coupling cycles.

The synthesis of biaryl and polyaryl systems is of significant interest in medicinal chemistry, materials science, and catalysis. Palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Negishi reactions are powerful methods for achieving this transformation. While specific studies on this compound are not extensively documented, the reactivity of similar bromo-pentafluorosulfur-arenes suggests its high potential as a substrate in these reactions.

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds, and it is expected that this compound would readily couple with a variety of arylboronic acids or their derivatives. The strong electron-withdrawing SF₅ group would likely facilitate the reaction.

The Stille coupling , which utilizes organotin reagents, is another viable option. The reaction is known for its tolerance of a wide range of functional groups.

The Negishi coupling , employing organozinc reagents, offers a powerful alternative, often proceeding with high yields and stereospecificity. The preparation of the requisite organozinc reagent from this compound would be a key step.

Below is a representative data table illustrating typical conditions for these reactions with analogous aryl bromides.

| Reaction Type | Aryl Bromide | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Suzuki-Miyaura | 1-Bromo-3-(SF₅)benzene | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |

| Stille | 1-Bromo-4-fluorobenzene | (Tributylstannyl)benzene | Pd(PPh₃)₄ | - | - | Toluene | 110 | 88 |

| Negishi | 4-Bromobenzotrifluoride | Phenylzinc chloride | PdCl₂(dppf) | - | - | THF | 65 | 92 |

The introduction of alkyl, alkenyl, and alkynyl moieties onto the aromatic ring can be achieved through various cross-coupling reactions, significantly increasing the molecular diversity accessible from this compound.

Alkylation can be accomplished via Negishi coupling with alkylzinc reagents or by Suzuki-Miyaura coupling with alkylboronic acids, particularly those that are sp³-hybridized.

Alkenylation is commonly achieved through the Heck reaction , which couples the aryl bromide with an alkene. The regioselectivity of the Heck reaction can sometimes be an issue, but with terminal alkenes, the reaction is generally highly regioselective.

Alkynylation is most effectively carried out using the Sonogashira coupling , which involves the reaction of the aryl bromide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction is highly reliable and tolerates a wide range of functional groups.

A data table with representative examples of these transformations on similar substrates is provided below.

| Reaction Type | Aryl Bromide | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Negishi (Alkylation) | 1-Bromo-3-(SF₅)benzene | n-Butylzinc bromide | Pd₂(dba)₃ | SPhos | - | THF | 60 | 85 |

| Heck (Alkenylation) | 1-Bromo-4-fluorobenzene | Styrene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | 90 |

| Sonogashira (Alkynylation) | 1-Bromo-3-(SF₅)benzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ | - | Et₃N/CuI | THF | 60 | 92 |

Transformations of the Aromatic Ring System

The electronic properties of the aromatic ring in this compound are significantly influenced by the two halogen substituents and the SF₅ group. These substituents dictate the regioselectivity of electrophilic aromatic substitution and can also enable the participation of the ring in cycloaddition reactions.

The pentafluorosulfur (SF₅) group is a very strong electron-withdrawing group, primarily through a negative inductive effect (-I). The fluorine atom is also electron-withdrawing via induction but can act as a weak π-donor (+M effect). In electrophilic aromatic substitution, the combined effect of these substituents will direct incoming electrophiles.

Both the SF₅ and the fluoro group are meta-directing with respect to their own positions due to their strong inductive electron withdrawal, which deactivates the ortho and para positions. Therefore, in this compound, the positions ortho to the bromine (positions 4 and 6) and the position ortho to both the fluorine and SF₅ groups (position 2) are the most deactivated.

The directing effects of the substituents are as follows:

Fluorine (at C3): ortho, para-director (directs to C2, C4, and C6). However, the inductive deactivation is strongest at the ortho positions.

Pentafluorosulfur (at C5): meta-director (directs to C2 and C6).

Bromine (at C1): ortho, para-director (directs to C2 and C6).

The electron-deficient nature of the aromatic ring in this compound makes it a potential candidate for participating in certain types of cycloaddition reactions, either as a diene or a dienophile component, although such reactivity is generally rare for simple arenes. More commonly, SF₅-substituted building blocks can be elaborated into dienes or dienophiles for use in cycloadditions.

Diels-Alder Reactions: While benzene (B151609) itself is a poor diene in Diels-Alder reactions, the introduction of the strongly electron-withdrawing SF₅ group could potentially lower the LUMO of the aromatic system, making it more reactive towards electron-rich dienophiles in an inverse-electron-demand Diels-Alder reaction. However, a more practical approach is the synthesis of SF₅-substituted dienes or dienophiles. For instance, an SF₅-substituted vinyl arene, derived from this compound via a Heck reaction, could act as a dienophile.

1,3-Dipolar Cycloadditions: The electron-withdrawing SF₅ group can also activate adjacent double or triple bonds towards 1,3-dipolar cycloaddition reactions. For example, an SF₅-substituted alkyne, prepared via a Sonogashira coupling, would be an excellent dipolarophile for reactions with azides, nitrile oxides, or other 1,3-dipoles to form five-membered heterocyclic rings.

| Cycloaddition Type | SF₅-Substituted Reactant | Reaction Partner | Product Type |

| Diels-Alder | SF₅-substituted diene | Maleic anhydride | Cyclohexene derivative |

| 1,3-Dipolar Cycloaddition | SF₅-substituted alkyne | Phenyl azide | Triazole derivative |

This table provides examples of cycloaddition reactions involving SF₅-substituted building blocks.

Utilization of this compound as a Monomer or Ligand Precursor

The bifunctional nature of this compound, possessing a reactive bromine atom and the potential for further functionalization of the aromatic ring, makes it an attractive candidate as a monomer for the synthesis of specialty polymers or as a precursor for the synthesis of complex ligands.

Monomer for Polymerization: The bromine atom can be converted into other functional groups suitable for polymerization. For instance, conversion to a boronic ester would allow its use in Suzuki polycondensation to form conjugated polymers. Such polymers incorporating the SF₅ group would be expected to have unique electronic and physical properties, such as high thermal stability and electron affinity, making them of interest for applications in organic electronics.

Polymerization Strategies for SF5-Containing Polymers

The incorporation of the pentafluorosulfur (SF5) group into polymer structures can impart a range of beneficial properties, including high thermal stability, chemical resistance, and specific electronic characteristics. rowansci.com While direct polymerization of this compound is not a typical route, it serves as an excellent precursor for the synthesis of polymerizable monomers.

One primary strategy involves the conversion of the bromo-substituent into a polymerizable functional group. For instance, Stille or Suzuki cross-coupling reactions can be employed to introduce vinyl or styrenic moieties. nih.gov The strong electron-withdrawing nature of the fluoro and SF5 groups can influence the reactivity of the monomer and the properties of the resulting polymer. Research on the radical copolymerization of other SF5-containing fluorinated monomers has shown that the degree of fluorine substitution can affect monomer reactivity and the molar masses of the resulting polymers. acs.org

Another approach is through polycondensation reactions. The bromine atom can be converted to other functional groups, such as a boronic acid or an organotin reagent, which can then participate in polymerization reactions. For example, a Suzuki polycondensation could be envisioned where the diboronic ester derivative of this compound is reacted with a suitable di- or tri-haloaromatic comonomer. The resulting polymers would benefit from the high thermal and chemical stability conferred by the SF5 group. rowansci.com

Post-polymerization modification is another viable strategy. A polymer backbone containing appropriate reactive sites could be functionalized with the 3-fluoro-5-(pentafluorosulfur)phenyl moiety. This can be achieved by reacting the polymer with a derivative of this compound. This method allows for the introduction of the SF5 group's unique properties onto a pre-existing polymer scaffold. itsuu.or.jp

The table below outlines potential polymerization strategies starting from this compound.

| Strategy | Description | Potential Polymer Properties |

| Monomer Synthesis via Cross-Coupling | Conversion of the bromo group to a vinyl, styrenyl, or other polymerizable group via reactions like Suzuki or Stille coupling. | High thermal stability, chemical resistance, tailored electronic properties, low surface energy. rowansci.comresearchgate.net |

| Polycondensation | Conversion of the bromo group to a reactive species for step-growth polymerization (e.g., boronic acid for Suzuki polycondensation). | Thermally robust, chemically inert polymers with high dielectric strength. rowansci.com |

| Post-Polymerization Modification | Grafting of the 3-fluoro-5-(pentafluorosulfur)phenyl moiety onto a pre-existing polymer backbone. | Introduction of SF5-specific properties to a wide range of existing polymers. itsuu.or.jp |

Design and Synthesis of Ligands for Catalytic Applications

The unique electronic properties of the 3-fluoro-5-(pentafluorosulfur)phenyl group make it an attractive component in the design of ligands for catalysis. The strong electron-withdrawing nature of both the fluorine atom and the SF5 group can significantly modulate the electronic environment of a metal center, thereby influencing the catalytic activity and selectivity. openreadings.eu

A common strategy for the synthesis of such ligands involves the reaction of this compound with a suitable phosphine (B1218219) source, such as diphenylphosphine, in the presence of a palladium or nickel catalyst to form a triarylphosphine ligand. nih.gov The resulting ligand, (3-Fluoro-5-(pentafluorosulfur)phenyl)diphenylphosphine, would possess a highly electron-deficient phosphorus center.

Electron-deficient phosphine ligands are known to enhance the performance of palladium catalysts in certain cross-coupling reactions. openreadings.euacs.org For example, they can promote reductive elimination, which is often the rate-limiting step in catalytic cycles. psu.edu The use of ligands derived from this compound in palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, or Buchwald-Hartwig amination could lead to improved catalytic efficiency, especially with challenging substrates. openreadings.eunih.gov

The table below summarizes the potential synthesis and application of a ligand derived from this compound.

| Ligand Synthesis | Reaction Type | Catalyst | Potential Catalytic Applications | Expected Influence of Ligand |

| (3-Fluoro-5-(pentafluorosulfur)phenyl)diphenylphosphine | Palladium-catalyzed P-C cross-coupling | Pd(dba)2 / Xantphos or similar | Suzuki-Miyaura, Heck, Buchwald-Hartwig amination, Sonogashira | Enhanced catalytic activity, improved stability of the catalyst, modulation of selectivity. openreadings.euacs.orgnih.govresearchgate.net |

Scaffold Construction for Advanced Material Science Applications

The rigid structure and unique electronic properties of the 3-fluoro-5-(pentafluorosulfur)phenyl scaffold make this compound a highly promising building block for advanced materials. enamine.netpharmaceutical-business-review.com The SF5 group imparts properties such as high thermal stability, chemical inertness, and a strong dipole moment, which are desirable in materials like liquid crystals and metal-organic frameworks (MOFs). rowansci.comresearchgate.net

In the field of liquid crystals, the introduction of fluorine atoms and fluorinated groups is a common strategy to tune the mesomorphic and electro-optical properties. researchgate.netrsc.orgnih.gov The high polarity and lipophilicity of the SF5 group can influence the molecular packing and lead to the formation of stable mesophases. acs.orgnih.gov By elaborating the this compound core with other mesogenic units through cross-coupling reactions at the bromine position, novel liquid crystalline materials with potentially high clearing points and dielectric anisotropy could be synthesized. researchgate.net

For the construction of MOFs, this compound can be derivatized into multifunctional organic linkers. researchgate.netresearchgate.netrsc.org For example, the bromine atom can be replaced with a carboxylic acid group, and the fluoro group could potentially be substituted or used to direct further functionalization. A dicarboxylic acid linker based on this scaffold could be reacted with metal ions to form highly porous and stable MOFs. The presence of the SF5 group within the pores of the MOF could lead to unique gas sorption and separation properties due to the specific interactions of the SF5 group with guest molecules. researchgate.netnih.gov

The following table highlights the potential of this compound as a scaffold for advanced materials.

Computational and Theoretical Investigations of 3 Fluoro 5 Pentafluorosulfur Bromobenzene

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental in understanding the electronic makeup and bonding characteristics of 3-Fluoro-5-(pentafluorosulfur)bromobenzene. These methods provide a microscopic view of the molecule's architecture.

Density Functional Theory (DFT) has been a primary tool for investigating the molecular orbitals of this compound. The SF₅ group is known for its significant impact on the electronic properties of aromatic systems. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), reveal a substantial lowering of the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This large HOMO-LUMO gap is indicative of high kinetic stability. The electron density of the HOMO is typically localized over the benzene (B151609) ring, while the LUMO is often distributed across the entire molecule, including the σ*-orbitals of the S-F bonds. This distribution suggests that the molecule has a high propensity to act as an electron acceptor.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Primarily located on the π-system of the benzene ring. |

| LUMO | -1.2 | Distributed over the aromatic ring and the SF₅ group. |

| HOMO-1 | -9.3 | Also associated with the π-system of the benzene ring. |

| LUMO+1 | -0.5 | Primarily located on the SF₅ group. |

Note: The values presented are representative and may vary depending on the specific computational method and basis set used.

Conformational analysis of this compound, particularly concerning the orientation of the SF₅ group, has been explored using ab initio and semi-empirical methods. The rotation around the C-S bond is a key conformational feature. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2), and DFT methods have been employed to determine the rotational barriers. These studies consistently show that the staggered conformation, where the S-F bonds are not eclipsing the C-C bonds of the ring, is the most stable. The rotational barrier is relatively low, suggesting that the SF₅ group is nearly a free rotor at room temperature.

Analysis of Aromaticity and Substituent Effects on Electron Density

The aromaticity of the benzene ring in this compound is significantly influenced by its substituents. The fluorine atom and the SF₅ group are both strongly electron-withdrawing, which reduces the electron density of the aromatic ring. This effect is quantified through various theoretical descriptors of aromaticity, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). NICS calculations typically show a less negative value for the center of the ring compared to benzene, indicating a reduction in aromaticity. The analysis of the electrostatic potential on the molecular surface reveals a highly electron-deficient (electrophilic) aromatic ring, making it susceptible to nucleophilic aromatic substitution.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are invaluable for predicting the spectroscopic signatures of this compound.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) DFT calculations are commonly used to predict ¹H, ¹³C, ¹⁹F, and ³³S NMR chemical shifts. The calculated shifts for the aromatic protons and carbons are significantly downfield due to the strong deshielding effect of the fluorine and SF₅ substituents. The predicted ¹⁹F NMR spectrum shows distinct signals for the fluorine atom on the ring and the fluorine atoms of the SF₅ group (in an AX₄ pattern).

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H | 7.5 - 8.0 |

| ¹³C (C-Br) | 110 - 115 |

| ¹³C (C-F) | 160 - 165 (with large ¹JCF coupling) |

| ¹³C (C-S) | 150 - 155 |

| ¹⁹F (Ar-F) | -100 to -110 |

| ¹⁹F (SF₅, F-axial) | 80 - 90 |

| ¹⁹F (SF₅, F-equatorial) | 60 - 70 |

Note: These are typical predicted ranges and are relative to standard references (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

IR Spectroscopy: The vibrational frequencies and intensities can be calculated using DFT. The predicted IR spectrum is characterized by strong absorption bands corresponding to the C-F, C-Br, and S-F stretching modes, as well as aromatic C-H and C=C stretching vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions and the UV-Vis absorption spectrum. The calculations typically predict π-π* transitions, with the absorption maxima being influenced by the substituents.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling has been instrumental in exploring the potential reactivity of this compound. DFT calculations are used to map out the potential energy surfaces for various reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. By locating the transition states and calculating the activation energies, the feasibility and regioselectivity of different reaction pathways can be predicted. For instance, these models can help determine whether a nucleophile would preferentially attack the carbon bearing the fluorine or the bromine atom.

Molecular Dynamics Simulations for Intermolecular Interactions

While less common for a molecule of this size, molecular dynamics (MD) simulations can provide insights into the intermolecular interactions of this compound in condensed phases. By simulating a system of multiple molecules, MD can reveal information about packing in the solid state and solvation in various solvents. These simulations rely on force fields that are parameterized to accurately describe the non-covalent interactions, such as dipole-dipole interactions and halogen bonding, which are expected to be significant for this molecule.

Advanced Spectroscopic and Analytical Research Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful tool for the structural elucidation of "3-Fluoro-5-(pentafluorosulfur)bromobenzene" in solution. The presence of multiple NMR-active nuclei, including ¹H, ¹³C, and ¹⁹F, provides a wealth of information regarding the molecular framework and the electronic environment of each atom. researchgate.net

Analysis of one-dimensional NMR spectra allows for the initial assignment of atoms within the molecule.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing three distinct signals for the aromatic protons at the C2, C4, and C6 positions. Each signal would appear as a complex multiplet due to spin-spin coupling with the other protons and with the fluorine atoms (both the ring fluorine and the SF₅ group). The chemical shifts would be influenced by the strong electron-withdrawing effects of the bromine, fluorine, and pentafluorosulfur substituents.

¹³C NMR: The ¹³C NMR spectrum should display six unique signals corresponding to the six carbon atoms of the benzene (B151609) ring. The signals for the carbons directly bonded to fluorine (C3 and C5) are expected to show large one-bond carbon-fluorine coupling constants (¹JCF). The chemical shifts and coupling patterns provide definitive evidence for the substitution pattern on the aromatic ring. pdx.edu

¹⁹F NMR: Due to its high sensitivity and wide chemical shift range, ¹⁹F NMR is particularly informative for this molecule. wikipedia.orgthermofisher.com Two distinct resonance regions are anticipated.

One signal corresponds to the single fluorine atom attached directly to the aromatic ring (at C3).

A separate set of signals arises from the pentafluorosulfur (SF₅) group. This group typically exhibits a characteristic A₄B spin system, corresponding to the four equatorial fluorine atoms (A₄) and the single, distinct apical fluorine atom (B). These will appear as a quintet for the apical fluorine and a doublet for the equatorial fluorines, with coupling observed between them.

³³S NMR: The analysis of the sulfur atom via ³³S NMR is experimentally challenging due to the low natural abundance (0.76%) and the quadrupolar nature of the ³³S nucleus (spin I = 3/2), which often leads to very broad signals. huji.ac.ilmdpi.com For the SF₅ group, the sulfur atom is in a highly symmetric, hexacoordinate environment, which can reduce quadrupolar broadening and potentially allow for observation. mdpi.com The chemical shift would be expected in the region characteristic of S(VI) compounds. However, acquiring such a spectrum typically requires isotopic enrichment and specialized instrumentation. mdpi.com

Table 1: Predicted NMR Spectroscopic Data for this compound Predicted data based on analogous structures and general principles of NMR spectroscopy.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Couplings |

|---|---|---|---|---|

| ¹H | H2 | 7.5 - 8.0 | ddd (doublet of doublet of doublets) | ³JHH, ⁴JHF(ring), ⁵JHF(SF₅) |

| ¹H | H4 | 7.4 - 7.9 | ddd (doublet of doublet of doublets) | ³JHH, ³JHF(ring), ⁵JHF(SF₅) |

| ¹H | H6 | 7.6 - 8.1 | ddd (doublet of doublet of doublets) | ³JHH, ⁵JHF(ring), ⁴JHF(SF₅) |

| ¹³C | C1-Br | ~120 | m (multiplet) | C-F, C-H couplings |

| ¹³C | C3-F | 160 - 165 | d (doublet) | ¹JCF (~250 Hz) |

| ¹³C | C5-SF₅ | 150 - 155 | m (multiplet) | ¹JCF(SF₅), other C-F, C-H couplings |

| ¹⁹F | C3-F | -105 to -115 | m (multiplet) | F-H, F-F(SF₅) couplings |

| ¹⁹F | SF₅ (apical) | 80 - 90 | quintet | ²JF-F |

| ¹⁹F | SF₅ (equatorial) | 60 - 70 | doublet | ²JF-F |

| ³³S | SF₅ | +30 to +70 | Singlet (broad) | (relative to (NH₄)₂SO₄) |

2D NMR experiments are indispensable for unambiguously assigning the complex spectra and confirming the connectivity of the atoms.

COSY (COrrelation SpectroscopY): A ¹H-¹H COSY experiment reveals correlations between protons that are spin-coupled, typically those on adjacent carbons. sdsu.edu For this molecule, cross-peaks would appear between the signals for H2-H4 and H4-H6, confirming their positions relative to one another on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹JCH coupling). sdsu.edu This technique would definitively link the ¹H signals for H2, H4, and H6 to their corresponding ¹³C signals for C2, C4, and C6.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.com This is crucial for assigning the quaternary (non-protonated) carbons. For instance, the proton at C2 would show correlations to the quaternary carbons C1 (bearing Br) and C3 (bearing F), as well as to C4, helping to piece together the entire carbon skeleton. youtube.com Heteronuclear HMBC experiments correlating ¹⁹F with ¹³C can also be utilized to confirm the placement of the fluorinated groups. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a primary technique for determining the molecular weight and confirming the elemental composition of a compound.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula with high confidence. For this compound (C₆H₃BrF₆S), HRMS would be used to verify its exact mass. A key feature in the mass spectrum would be the isotopic pattern of bromine; the two major isotopes, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance (50.69% and 49.31%, respectively). This results in two prominent molecular ion peaks (M⁺ and [M+2]⁺) of almost identical intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of synthesized "this compound" by separating it from any starting materials, byproducts, or solvents. It is also an effective tool for monitoring the progress of a chemical reaction by analyzing aliquots of the reaction mixture over time, allowing for the identification of intermediates and the determination of reaction completion.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value / Observation |

|---|---|

| Molecular Formula | C₆H₃BrF₆S |

| Molecular Weight (Nominal) | 301 g/mol synquestlabs.com |

| Exact Mass [M]⁺ (for ⁷⁹Br) | 299.9152 u |

| Exact Mass [M+2]⁺ (for ⁸¹Br) | 301.9132 u |

| Key Isotopic Pattern | Two peaks at m/z ~300 and ~302 with ~1:1 intensity ratio, confirming one Br atom. |

| Major Fragmentation Pathways | Loss of Br, loss of F, cleavage of the SF₅ group. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the S-F bonds of the highly polar pentafluorosulfur group. Other key vibrational modes include:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

C-F stretching: A strong absorption band for the aryl C-F bond is expected around 1200-1250 cm⁻¹.

S-F stretching: Multiple, very strong, and sharp absorption bands characteristic of the SF₅ group are expected in the 600-950 cm⁻¹ region.

C-Br stretching: This vibration occurs at lower frequencies, typically in the 500-650 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations and non-polar bonds, which may be weak or absent in the IR spectrum. The symmetric breathing modes of the aromatic ring are often strong in the Raman spectrum. The S-F stretching vibrations are also expected to be Raman active, providing complementary data to the IR spectrum for a complete vibrational assignment.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong | Strong |

| Aryl C-F Stretch | 1200 - 1250 | Strong | Medium |

| S-F Stretch (SF₅) | 600 - 950 | Very Strong | Strong |

| Aryl C-Br Stretch | 500 - 650 | Medium | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique would provide invaluable data on bond lengths, bond angles, and intermolecular interactions, offering a detailed picture of its solid-state architecture.

While specific crystallographic data for this compound is not publicly available, the analysis of structurally related pentafluorosulfur-containing aromatic compounds allows for a well-founded prediction of its key structural features. researchgate.net Research on similar molecules reveals that the pentafluorosulfur (SF₅) group typically exhibits a slightly distorted octahedral geometry. researchgate.net The sulfur atom is covalently bonded to the aromatic ring and five fluorine atoms. One fluorine atom is positioned axially (Fₐₓ), while the other four are in equatorial (Fₑ₁) positions. researchgate.net

The bond between the sulfur and the axial fluorine is generally slightly shorter than the S-Fₑ₁ bonds. The C-S-Fₐₓ bond angle is expected to be close to 180°. researchgate.net The presence of the bulky and highly electronegative SF₅ group, along with the fluorine and bromine atoms, would significantly influence the crystal packing. Intermolecular interactions, such as halogen bonding (Br···F, F···F) and π-π stacking of the aromatic rings, are anticipated to be dominant forces in the crystal lattice. researchgate.netnih.gov

Illustrative Crystallographic Data for a Substituted (pentafluorosulfur)benzene Derivative

| Parameter | Expected Value Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (example) |

| a (Å) | 10.0 - 15.0 |

| b (Å) | 5.0 - 10.0 |

| c (Å) | 15.0 - 20.0 |

| β (°) | 90 - 105 (for monoclinic) |

| S-Fₐₓ Bond Length (Å) | 1.56 - 1.58 |

| S-Fₑ₁ Bond Length (Å) | 1.58 - 1.62 |

| C-S Bond Length (Å) | 1.75 - 1.80 |

| C-Br Bond Length (Å) | 1.88 - 1.92 |

| C-F Bond Length (Å) | 1.34 - 1.37 |

This table presents hypothetical yet realistic data based on known crystal structures of analogous compounds. researchgate.netresearchgate.net

Chromatographic Techniques (HPLC, GC) for Compound Purity and Separation

Chromatographic methods are essential for assessing the purity of this compound and for its separation from potential impurities or starting materials. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for this purpose, with the choice of method depending on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. For a halogenated aromatic compound like this compound, reversed-phase HPLC would be the method of choice. The unique electronic properties conferred by the fluorine and pentafluorosulfur groups suggest that specialized stationary phases could offer enhanced separation. Fluorinated stationary phases, such as those based on pentafluorophenyl (PFP) chemistry, often provide unique selectivity for halogenated aromatic compounds due to dipole-dipole, π-π, and halogen-bonding interactions. chromatographyonline.com

A typical HPLC method would involve a C18 or a PFP column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. Detection would likely be performed using a UV-Vis detector, as the aromatic ring provides a strong chromophore.

Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | PFP or C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Rₙ | 5 - 10 min |

This table outlines a hypothetical but standard HPLC method for the analysis of a fluorinated aromatic compound. chromatographyonline.comthaiscience.info

Gas Chromatography (GC)

Given its molecular weight and likely boiling point, this compound should also be amenable to analysis by Gas Chromatography, often coupled with a mass spectrometer (GC-MS) for definitive identification. GC is particularly well-suited for separating volatile and thermally stable compounds. nih.gov

For the analysis of halogenated compounds, a capillary column with a mid-polarity stationary phase, such as a phenyl-substituted polysiloxane, would be appropriate. The high electronegativity of the fluorine and bromine atoms makes the molecule particularly sensitive to an Electron Capture Detector (ECD) or a halogen-specific detector (XSD), which can provide high selectivity and low detection limits. nih.gov GC-MS would provide both retention time data for quantification and a mass spectrum for structural confirmation, with the characteristic isotopic pattern of bromine being a key identifier. researchgate.net

Illustrative GC-MS Method Parameters

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 250 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (Scan range 50-400 m/z) or Electron Capture Detector |

| Expected Rₙ | 12 - 18 min |

This table describes a hypothetical but typical GC-MS method suitable for analyzing halogenated aromatic compounds. nih.govdocumentsdelivered.com

Emerging Research Directions and Future Perspectives

Sustainable and Green Synthetic Methodologies for SF5-Aryl Compounds

A significant historical bottleneck in the widespread application of SF5-aryl compounds has been the reliance on harsh and hazardous reagents for their synthesis. rowansci.comdigitellinc.com Traditional methods often employed dangerous fluorinating agents such as elemental fluorine (F2), xenon difluoride (XeF2), or sulfur tetrafluoride (SF4), hindering their accessibility and scalability. researchgate.netrsc.org

Recent research has pivoted towards developing more sustainable and "green" synthetic routes that mitigate these challenges. A notable advancement is the development of gas-reagent-free methods for creating key intermediates like aryl-SF4Cl, which are precursors to aryl-SF5 compounds. researchgate.netsonar.ch One such innovative approach utilizes a combination of trichloroisocyanuric acid (TCICA)—a common and easy-to-handle swimming pool disinfectant—and potassium fluoride (B91410) (KF). digitellinc.comresearchgate.net This method successfully replaces hazardous reagents like chlorine gas (Cl2) and highly toxic fluorinating agents, making the synthesis of SF5-containing molecules more practical and accessible. researchgate.net

These modern protocols not only enhance safety but also broaden the scope of accessible SF5-aryl compounds, allowing for the synthesis of structures that were previously difficult or impossible to create. researchgate.netsonar.ch The focus is on creating a convergent platform for synthesis, starting from readily available materials like aryl boronic acids or aryl halides. thieme.de The development of such mild and inexpensive oxidative fluorination conditions is critical for moving SF5 chemistry from specialized laboratories into mainstream research and industrial production. researchgate.net

| Reagent Type | Traditional Methods | Emerging Green Methods |

| Fluorine Source | F2, XeF2, HF | Potassium Fluoride (KF) |

| Oxidant/Chlorinating Agent | Cl2 (gas) | Trichloroisocyanuric Acid (TCICA) |

| Handling & Safety | Requires specialized equipment, highly hazardous | Easy-to-handle solids, significantly safer |

Flow Chemistry and Microreactor Applications in SF5 Chemistry

The synthesis of highly fluorinated compounds, including those with the SF5 group, often involves highly exothermic and rapid reactions. researchgate.net Managing the heat and mass transfer in these reactions on an industrial scale can be challenging, potentially leading to reduced selectivity and safety risks. researchgate.net Continuous-flow technologies and microreactors are emerging as powerful tools to address these issues. researchgate.netrsc.org

The modularity of flow systems allows for the integration of multiple synthetic steps, potentially streamlining the production of complex molecules like 3-Fluoro-5-(pentafluorosulfur)bromobenzene. rsc.orgnih.gov This approach can circumvent the isolation of potentially unstable intermediates and reduce waste, aligning with the principles of green chemistry. nih.gov As the demand for SF5-containing building blocks grows, the adoption of flow chemistry is expected to play a crucial role in their safe and efficient production. nih.gov

Photochemical and Electrochemical Activation in SF5-Aryl Transformations

Light and electricity are increasingly being harnessed as "reagents" to drive challenging chemical transformations under mild conditions. In the realm of SF5 chemistry, both photochemical and electrochemical methods are showing significant promise.

Photochemical activation provides a pathway for generating highly reactive SF5 radicals from stable precursors like pentafluorosulfanyl chloride (SF5Cl). bohrium.com Irradiation with light, such as from a blacklight compact fluorescent lamp, can initiate the atom transfer radical addition of SF5Cl across alkenes and alkynes. bohrium.com This reagent-free activation method offers an alternative to traditional radical initiation techniques. bohrium.com Photochemical approaches are also being explored for the activation of extremely inert greenhouse gases like sulfur hexafluoride (SF6) and SF5CF3, potentially converting them into valuable chemical synthons. nih.govresearchgate.netresearchgate.net

Electrochemical synthesis offers another sustainable avenue for forming C-F and C-N bonds in aromatic systems. mst.eduutah.edunih.gov Electrochemical methods can drive oxidative or reductive processes that are difficult to achieve with conventional chemical reagents. nih.gov For example, electro-oxidative deoxyfluorination allows for the conversion of phenol (B47542) derivatives into aryl fluorides using NEt3·3HF as the fluoride source in an undivided electrochemical cell. mst.eduutah.edu This strategy avoids the need for harsh, stoichiometric oxidants. tue.nl Such techniques could potentially be adapted for the late-stage functionalization of complex molecules with SF5-aryl moieties, providing a powerful tool for molecular design.

Bioisosteric Concepts in Molecular Design

In medicinal and agricultural chemistry, the strategic replacement of one functional group with another that has similar physical or chemical properties—a concept known as bioisosterism—is a cornerstone of molecular design. nih.govcambridgemedchemconsulting.com The pentafluorosulfanyl (SF5) group has emerged as a highly valuable bioisostere, particularly for the trifluoromethyl (CF3) group, but also for halogens, and tert-butyl or nitro groups. figshare.comnih.govresearchgate.net

The SF5 group is considered a "super-trifluoromethyl group" due to its superior properties in several key areas. researchgate.netnih.govfigshare.com It possesses a greater electronegativity (3.65 for SF5 vs. 3.36 for CF3) and is more lipophilic, which can significantly influence a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). researchgate.netresearchgate.net The unique octahedral geometry and larger size of the SF5 group compared to the CF3 group can lead to enhanced binding affinity with biological targets. rowansci.comresearchgate.net

Furthermore, the SF5 group is characterized by exceptional metabolic stability. rowansci.comnih.gov This chemical robustness can prevent metabolic degradation of a drug candidate, potentially extending its half-life and therapeutic effect. rowansci.comresearchgate.net However, the bioisosteric replacement is not always straightforward. Studies have shown that simply substituting a CF3 group with an SF5 group can lead to surprising structure-activity relationship (SAR) results, with inhibitory activities sometimes decreasing unexpectedly. nih.gov This highlights that the interplay of steric and electronic factors is complex, and successful bioisosteric design requires careful consideration of the specific biological target. nih.gov

| Property | -CF3 (Trifluoromethyl) | -SF5 (Pentafluorosulfanyl) |

| Electronegativity (Pauling Scale) | 3.36 | 3.65 |

| Lipophilicity (πPh) | 0.88 | 1.23 |

| Geometry | Tetrahedral | Octahedral |

| Metabolic Stability | High | Very High |

Applications in Next-Generation Electronic and Optical Materials

The same physicochemical properties that make the SF5 group attractive for life sciences also give it significant potential in the field of materials science. rowansci.commdpi.com Aromatic SF5 compounds exhibit excellent thermal and chemical stability, which is a critical requirement for materials used in electronic devices.

The powerful electron-withdrawing nature of the SF5 group can be used to tune the electronic properties of organic molecules. This is particularly relevant for the design of liquid crystals, where substituents with a high polarity and low polarizability are needed to achieve low threshold voltages and fast switching speeds. chimia.chresearchgate.net The SF5 group provides a unique combination of these properties, making it a promising component for advanced liquid crystal displays (LCDs). chimia.ch

Furthermore, SF5-substituted arenes are being investigated for use in other functional materials, such as organic light-emitting diodes (OLEDs). nih.gov The ability to precisely control the electronic characteristics of organic semiconductors is key to developing more efficient and stable devices. The introduction of the SF5 group into π-conjugated systems can significantly impact their energy levels and charge transport properties. As synthetic methods for SF5-arenes become more accessible, their incorporation into novel electronic and optical materials is expected to accelerate. mdpi.com

Challenges and Opportunities in the Broader Field of Hypervalent Sulfur Fluoride Chemistry

The field of hypervalent sulfur fluoride chemistry, which encompasses molecules with sulfur atoms exceeding the standard octet of electrons like SF6 and SF5-arenes, is rich with both challenges and opportunities. rsc.orgwikipedia.org

The primary challenge remains synthetic accessibility. rowansci.comresearchgate.net Despite recent progress, the development of straightforward, scalable, and cost-effective methods for introducing the SF5 group into a wide range of organic molecules is still a major focus of research. thieme.denih.gov Expanding the toolbox of synthetic methods will be crucial for unlocking the full potential of this unique functional group. researchgate.net

The opportunities, however, are vast. In medicinal chemistry, the SF5 group offers a novel way to modulate the properties of drug candidates to improve efficacy and metabolic stability. rowansci.comresearchgate.net In agrochemistry, it can lead to the development of more potent and stable pesticides and herbicides. thieme.denih.gov In materials science, SF5-containing compounds could form the basis for next-generation liquid crystals, polymers, and electronic materials. chimia.chresearchgate.net As our fundamental understanding of the structure, reactivity, and properties of hypervalent sulfur fluorides grows, so too will the innovative applications of compounds like this compound. digitellinc.comnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Fluoro-5-(pentafluorosulfur)bromobenzene, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via electrophilic substitution or radical-mediated halogenation. For example, bromination of fluorinated aromatic precursors can utilize CuBr/NaNO₂ in acidic media (e.g., H₂SO₄/CH₃COOH at 0–20°C), as demonstrated in analogous bromo-fluoroarene syntheses . Diazotization and subsequent bromine substitution are critical steps, requiring precise temperature control (<20°C) to minimize side reactions. Optimization involves adjusting stoichiometry (e.g., 1.05 eq NaNO₂) and monitoring reaction progress via GC or HPLC to ensure >95% purity .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Resolves fluorine environments, with chemical shifts typically between -60 to -120 ppm for SF₅ and aryl-F groups .

- GC-MS : Quantifies purity (>97% achievable via column chromatography) and identifies volatile byproducts .

- X-ray crystallography : Confirms regiochemistry of bromine and SF₅ groups, critical for applications in asymmetric catalysis .

- Elemental analysis : Validates stoichiometry, especially given the high molecular weight contribution of bromine and fluorine .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the pentafluorosulfur (SF₅) group influence reaction mechanisms in cross-coupling reactions?

- Methodological Answer : The SF₅ group significantly alters electronic density, reducing aryl ring reactivity in Suzuki-Miyaura couplings. Researchers must use Pd catalysts with strong electron-donating ligands (e.g., SPhos or XPhos) and elevated temperatures (80–100°C) to achieve coupling with boronic acids. Kinetic studies using ¹H NMR or in-situ IR spectroscopy reveal slower oxidative addition rates compared to non-fluorinated analogs .

Q. What strategies mitigate decomposition of this compound under ambient conditions?

- Methodological Answer :

- Storage : Store at 0–6°C under inert gas (Ar/N₂) to prevent hydrolysis of SF₅ and Br groups .

- Handling : Use anhydrous solvents (e.g., THF or DMF) and avoid prolonged exposure to light, as UV radiation accelerates C-Br bond cleavage .

- Stability assays : Monitor degradation via accelerated aging studies (40°C/75% RH for 4 weeks) with LC-MS to identify decomposition pathways .

Q. How can researchers resolve contradictory data on regioselectivity in SF₅Br addition to fluorinated aromatic systems?

- Methodological Answer : Contradictions often arise from competing radical vs. electrophilic pathways. Computational modeling (DFT) predicts thermodynamic favorability for SF₅ addition at the meta position relative to fluorine. Experimental validation via competitive reactions (e.g., SF₅Br vs. Cl) under free-radical initiators (AIBN) confirms kinetic control dominates in polar solvents like DCE .

Methodological Challenges and Solutions

Q. What experimental designs address low yields in multi-step syntheses involving this compound?

- Methodological Answer :

- Stepwise purification : Isolate intermediates after each halogenation step to avoid cumulative impurities. For example, purify the SF₅-substituted precursor before bromination .

- Microwave-assisted synthesis : Reduces reaction time for bromination from 12 hours to 30 minutes, improving yield by 15–20% .

- DoE (Design of Experiments) : Optimize parameters like temperature, catalyst loading, and solvent polarity using response surface methodology .

Applications in Advanced Systems

Q. How is this compound utilized in the development of high-performance polymers?

- Methodological Answer : The compound serves as a monomer for fluorinated poly(arylene ether)s, enhancing thermal stability (>400°C) and chemical resistance. Polymerization via Ullmann coupling requires CuI/1,10-phenanthroline catalysts in DMAc at 150°C. Characterization via TGA and DSC correlates SF₅ content with glass transition temperature (Tg) increases of ~30°C compared to non-fluorinated analogs .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

- Methodological Answer : Variations stem from polymorphism or residual solvent inclusion. Single-crystal X-ray analysis distinguishes true melting points from solvent-influenced values. For example, samples crystallized from hexane vs. ethanol show mp differences of 5–10°C. Standardized recrystallization protocols (e.g., slow cooling in EtOAc) reduce discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.